4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a triazole ring, each contributing to its distinct chemical properties.
Preparation Methods
The synthesis of 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps, including the formation of the pyrazole, piperidine, and triazole rings. The reaction conditions typically require specific reagents and catalysts to facilitate the formation of these rings and their subsequent linkage. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as a bioactive compound with various pharmacological properties. In medicine, it is being investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[1-(PHENYLSULFONYL)-4-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of structural features. Similar compounds may include other pyrazole, piperidine, or triazole derivatives, each with their own distinct properties and applications. The uniqueness of this compound lies in its specific arrangement of these rings and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)piperidin-4-yl]-4-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2S2/c1-18-7-9-19(10-8-18)16-28-17-21(15-25-28)30-23(26-27-24(30)33)20-11-13-29(14-12-20)34(31,32)22-5-3-2-4-6-22/h2-10,15,17,20H,11-14,16H2,1H3,(H,27,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCRDMIOBPUWOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)N3C(=NNC3=S)C4CCN(CC4)S(=O)(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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